2-Methylbenzo[b]thiophene 1-oxide
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Overview
Description
2-Methylbenzo[b]thiophene 1-oxide is an organic compound with the molecular formula C₉H₈OS. It is a derivative of benzo[b]thiophene, where the sulfur atom is oxidized to form a sulfoxide group. This compound is of significant interest in the field of heterocyclic chemistry due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzo[b]thiophene 1-oxide can be synthesized through the oxidation of 2-methylbenzo[b]thiophene. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) in the presence of trifluoroacetic acid (CF₃CO₂H) . Another method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions would depend on factors such as yield, purity, and cost.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[b]thiophene 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 2-methylbenzo[b]thiophene 1,1-dioxide.
Reduction: Reduction of the sulfoxide group can revert the compound back to 2-methylbenzo[b]thiophene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in trifluoroacetic acid (CF₃CO₂H) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 2-Methylbenzo[b]thiophene 1,1-dioxide.
Reduction: 2-Methylbenzo[b]thiophene.
Scientific Research Applications
2-Methylbenzo[b]thiophene 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studies have shown its role in the metabolism of thiophene derivatives in living organisms.
Medicine: It is investigated for its potential medicinal properties, including its role in drug metabolism.
Industry: It is used in the preparation of photoelectric materials and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[b]thiophene 1-oxide involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized to form reactive intermediates that can interact with cellular components . The sulfoxide group plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene 1-oxide: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzo[b]thiophene 1,1-dioxide: Further oxidized form of 2-Methylbenzo[b]thiophene 1-oxide.
Thiophene 1-oxide: Lacks the benzo ring and the methyl group.
Uniqueness
This compound is unique due to the presence of both the methyl group and the sulfoxide group, which confer distinct chemical and biological properties. Its reactivity and applications differ from those of its analogs, making it a valuable compound in various fields of research .
Properties
CAS No. |
33945-86-7 |
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Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-methyl-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C9H8OS/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-6H,1H3 |
InChI Key |
VFLOQABPXXBZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2S1=O |
Origin of Product |
United States |
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